molecular formula C14H16N2 B12619466 N-(2,4,6-Trimethylphenyl)pyridin-3-amine CAS No. 921929-31-9

N-(2,4,6-Trimethylphenyl)pyridin-3-amine

Cat. No.: B12619466
CAS No.: 921929-31-9
M. Wt: 212.29 g/mol
InChI Key: GAVHDXWZVXSOAR-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)pyridin-3-amine is a chemical compound with the molecular formula C15H18N2 It is known for its unique structure, which combines a pyridine ring with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trimethylphenyl)pyridin-3-amine typically involves the reaction of 2,4,6-trimethylphenylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethylphenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2,4,6-Trimethylphenyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,4,6-Trimethylphenyl)pyridin-3-amine can be compared with other similar compounds, such as:

    N-(2,4,6-Trimethylphenyl)methylpyridin-3-amine: Similar structure but with a methyl group instead of an amine.

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains chlorine atoms and dimethyl groups, leading to different chemical properties.

Properties

CAS No.

921929-31-9

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)pyridin-3-amine

InChI

InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3

InChI Key

GAVHDXWZVXSOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CN=CC=C2)C

Origin of Product

United States

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